molecular formula C8H9ClF3NO2S B2396167 (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride CAS No. 1909306-62-2

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride

Cat. No.: B2396167
CAS No.: 1909306-62-2
M. Wt: 275.67
InChI Key: BLOUOHWTYJBGCO-UHFFFAOYSA-N
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Description

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is a substituted aromatic amine characterized by a trifluoromethanesulfonyl (-SO₂CF₃) group at the 3-position of the phenyl ring and a methanamine (-CH₂NH₂) moiety, forming a hydrochloride salt. The trifluoromethanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

[3-(trifluoromethylsulfonyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOUOHWTYJBGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride typically involves the reaction of 3-(trifluoromethylsulfonyl)benzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the methanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfonyl derivatives, while substitution reactions produce various substituted phenylmethanamine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethanesulfonyl group imparts desirable properties, such as increased stability and reactivity, making it valuable in organic synthesis .

Biology

In biological research, this compound is used to study the effects of trifluoromethanesulfonyl-containing compounds on biological systems. It serves as a model compound for investigating the interactions of such groups with biomolecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity. The exact pathways and molecular targets vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • The triflyl group (-SO₂CF₃) in the target compound induces greater electron deficiency compared to ethanesulfonyl (-SO₂CH₂CH₃) or trifluoromethyl (-CF₃) groups, enhancing its reactivity in electrophilic substitution or metal-catalyzed coupling reactions .
2.2. Molecular Weight and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends Reference
(3-Trifluoromethanesulfonylphenyl)methanamine HCl C₈H₈ClF₃NO₂S ~265.67 (estimated) Low solubility in polar solvents due to -SO₂CF₃
[3-(Ethanesulfonyl)phenyl]methanamine HCl C₉H₁₄ClNO₂S 235.73 Moderate solubility in THF/DMSO
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 Higher lipophilicity than methanamine analogs
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl C₉H₁₃ClFNO₂S 253.72 Enhanced polarity due to fluorine

Key Findings :

  • The triflyl group increases molecular weight and reduces solubility in aqueous media compared to ethanesulfonyl or thiazole-containing analogs .
  • Fluorine substituents (e.g., in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine HCl) improve polarity but may lower metabolic stability .

Biological Activity

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article synthesizes current findings regarding its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

C8H8ClF3N2O2S\text{C}_8\text{H}_8\text{ClF}_3\text{N}_2\text{O}_2\text{S}

The presence of the trifluoromethanesulfonyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The trifluoromethyl group is known to influence molecular interactions, potentially enhancing binding affinity to target sites. This compound has been studied for its effects on:

  • Enzyme Inhibition : It may inhibit certain enzyme activities by binding to active sites, disrupting normal biochemical pathways.
  • Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling processes.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory32 µg/mL
Escherichia coliModerate inhibition64 µg/mL

Anticancer Potential

Studies have also explored the anticancer effects of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction.

Cancer Cell Line IC50 Value (µM) Mechanism
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on the antimicrobial activity against Staphylococcus aureus demonstrated significant inhibition at a concentration of 32 µg/mL, suggesting potential for development as an antibiotic agent.
  • Anticancer Activity Evaluation :
    • A comparative analysis of various derivatives indicated that this compound had a lower IC50 value than several established chemotherapeutics, indicating superior potency in certain cancer models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Compound Activity Type Notable Effects
N'-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamideAntimicrobial & AnticancerSimilar mechanisms but lower potency
PiperineAnticancerInduces apoptosis through different pathways

Q & A

Q. What are the standard synthetic routes for (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Electrophilic trifluoromethanesulfonylation : Introducing the trifluoromethanesulfonyl group to a phenyl precursor using reagents like trifluoromethanesulfonic anhydride under controlled temperatures (0–25°C) .
  • Amination : Nucleophilic substitution or reductive amination to introduce the methanamine moiety, often requiring catalysts like palladium or nickel .
  • Hydrochloride salt formation : Treatment with HCl gas or aqueous HCl in anhydrous solvents (e.g., diethyl ether) . Yield optimization depends on solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 19^19F NMR to confirm the trifluoromethanesulfonyl group and aromatic substitution pattern .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal structure and hydrogen bonding in the hydrochloride salt .

Q. How can researchers purify this compound to ≥98% purity?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate and hexane for intermediates .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme inhibition studies : Acts as a scaffold for designing inhibitors targeting sulfotransferases or kinases due to its electron-withdrawing trifluoromethanesulfonyl group .
  • Receptor binding assays : Modulates serotonin or dopamine receptors in neuropharmacology studies .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved across studies?

Discrepancies often arise from:

  • Solvent polarity : Solubility in DMSO (high) vs. water (low) should be standardized using saturation shake-flask methods .
  • pH effects : Protonation of the amine group in acidic buffers increases aqueous solubility; validate via UV-Vis spectroscopy at pH 1–7 .
  • Temperature control : Report solubility at 25°C ± 1°C to minimize variability .

Q. What strategies optimize catalytic efficiency in its synthesis?

  • Catalyst screening : Compare Pd/C vs. Raney nickel for reductive amination, monitoring conversion via TLC or GC-MS .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Solvent-free conditions : Minimize by-products in amination steps using ball milling .

Q. How does the trifluoromethanesulfonyl group influence stability under physiological conditions?

  • Hydrolytic stability : Assess via LC-MS after incubating in PBS (pH 7.4, 37°C) for 24–72h. The group resists hydrolysis compared to sulfonate esters .
  • Photodegradation : Conduct accelerated UV exposure tests (ICH Q1B guidelines) to identify degradation products .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to CYP450 isoforms or monoamine transporters, validated by in vitro IC50_{50} assays .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays?

  • Control experiments : Include known inhibitors (e.g., pargyline for MAO) to validate assay conditions .
  • Dose-response curves : Use 8–12 concentration points to calculate accurate IC50_{50} values and Hill slopes .
  • Off-target screening : Test against related enzymes (e.g., COX-2) to rule out non-specific effects .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • By-product management : Optimize quenching steps for excess trifluoromethanesulfonic anhydride to prevent gelation .
  • Cost-effective purification : Replace column chromatography with fractional crystallization for >50g batches .
  • Regulatory compliance : Ensure residual solvent levels (e.g., DMF) meet ICH Q3C guidelines .

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